4-Boc-4,8-diazabicyclo[5.2.0]nonane
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Overview
Description
4-Boc-4,8-diazabicyclo[5.2.0]nonane, also known as tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate, is a bicyclic compound with a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and a tert-butyl ester group. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-4,8-diazabicyclo[520]nonane typically involves the reaction of a suitable precursor with tert-butyl chloroformate (Boc-Cl) under basic conditions
Industrial Production Methods
Industrial production of 4-Boc-4,8-diazabicyclo[5.2.0]nonane may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Boc-4,8-diazabicyclo[5.2.0]nonane can undergo various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The nitrogen atoms in the bicyclic structure can participate in oxidation and reduction reactions, depending on the reagents used.
Nucleophilic Reactions: The compound can act as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine form of the compound.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions, various oxidized or reduced derivatives of the compound can be formed.
Scientific Research Applications
4-Boc-4,8-diazabicyclo[5.2.0]nonane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Boc-4,8-diazabicyclo[5.2.0]nonane depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bicyclic structure and nitrogen atoms play a crucial role in binding to these targets and exerting the desired effects.
Comparison with Similar Compounds
Similar Compounds
4,8-Diazabicyclo[5.2.0]nonane: The non-Boc protected form of the compound.
4-Boc-4,7-diazabicyclo[5.2.0]nonane: A similar compound with a different substitution pattern on the bicyclic structure.
Uniqueness
4-Boc-4,8-diazabicyclo[5.2.0]nonane is unique due to its specific bicyclic structure and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
IUPAC Name |
tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPBLNAOCMMCAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849471 |
Source
|
Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23054-66-2 |
Source
|
Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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